molecular formula C9H8BrNO B577647 6-Bromo-2-methylisoindolin-1-one CAS No. 1254319-51-1

6-Bromo-2-methylisoindolin-1-one

Cat. No.: B577647
CAS No.: 1254319-51-1
M. Wt: 226.073
InChI Key: DPUVAXLWVRZASN-UHFFFAOYSA-N
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Description

6-Bromo-2-methylisoindolin-1-one is a chemical compound with the CAS Number: 1254319-51-1. It has a molecular weight of 226.07 and its IUPAC name is 6-bromo-2-methyl-1-isoindolinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO/c1-11-5-6-2-3-7 (10)4-8 (6)9 (11)12/h2-4H,5H2,1H3 . Unfortunately, specific molecular structure analysis for this compound was not found in the search results.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is stored sealed in dry conditions . Unfortunately, specific physical and chemical properties for this compound were not found in the search results.

Scientific Research Applications

  • Marine Biology Applications : The isolation of compounds similar to 6-Bromo-2-methylisoindolin-1-one, such as 6-Bromo-2-methylthioindoleninone, from marine molluscs like Dicathais orbita, indicates its potential relevance in marine biology and organic chemistry. These compounds are derived from sodium tyrindoxyl sulphate, a precursor to Tyrian purple, a historically significant dye (Baker & Duke, 1973).

  • Medicinal Chemistry and Drug Development : Various derivatives of isoindolin-1-one, such as 1-isoindolinones, have been evaluated for their ability to inhibit dopamine D-2 receptors, showing potential as antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993). Similarly, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have demonstrated excellent antibacterial activity against various strains, including resistant ones, and are being tested in clinical settings (Hayashi, Takahata, Kawamura, & Todo, 2002).

  • Steroid 5alpha Reductase Inhibition : Certain derivatives of this compound have shown efficacy as inhibitors of steroid 5alpha reductases, with varying activity and selectivity depending on their structural features (Baston, Palusczak, & Hartmann, 2000).

  • Synthesis and Analytical Chemistry : The compound has also been a focus in the field of synthetic chemistry, with studies exploring efficient synthesis methods and investigating its properties (Wlodarczyk et al., 2011), (Gogoi et al., 2014).

  • Bioorganic and Medicinal Chemistry : Derivatives of this compound have been explored for their potential as prodrug systems for targeted drug delivery, especially to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

  • Photophysics and Photosensitization : Studies on compounds like 2-methylisoindolin-1-one have contributed to the understanding of their excited states and their potential applications in photosensitization and photophysics (Gutierrez et al., 2005).

Mechanism of Action

The mechanism of action for 6-Bromo-2-methylisoindolin-1-one was not found in the search results. The elucidation of a compound’s Mechanism of Action (MoA) is a challenging task in the drug discovery process, but it is important in order to rationalize phenotypic findings and to anticipate potential side-effects .

Safety and Hazards

The safety information for 6-Bromo-2-methylisoindolin-1-one includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

6-bromo-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVAXLWVRZASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 5-bromo-2-methylbenzoate (3 g) in ethyl acetate (100 mL) was treated with N-chlorosuccinimide (1.749 g). The mixture was stirred and heated under reflux whilst being irradiated with a halogen lamp for 5 h. The reaction mixture was cooled and washed with 10% aqueous sodium metabisufite (100 mL) and water. The organic phase was dried over magnesium sulfate and concentrated to an oil. The crude product was treated with 8M methylamine in ethanol (20 mL) and the resulting mixture heated under reflux for 30 min. After cooling, the solution was concentrated to an oil, and the mixture purified on silica gel eluting with ethyl acetate to afford the sub-titled compound (0.300 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.749 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-bromomethyl-benzoic acid methyl ester (1.00 g, 3.25 mmol) in THF (6.5 mL) was a solution of methylamine in THF (2M, 8.12 mL, 16.24 mmol). The reaction mixture was heated at 50° C. for 4 hours and then concentrated under vacuum. The residue was taken up in EtOAc and the organic layer was then washed with an aqueous 1M HCl solution, brine, dried (Na2SO4), filtered, concentrated under vacuum to give the title compound (0.73 g, 100%) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.12 mL
Type
solvent
Reaction Step Four
Yield
100%

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